5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one
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Overview
Description
5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a hydroxy group, a piperidinylmethyl group, and an isoquinolinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Piperidinylmethyl Group: This step often involves a nucleophilic substitution reaction where a piperidine derivative is introduced to the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the isoquinolinone core.
Substitution: The piperidinylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
5-Hydroxy-4-(4-(methyl)phenyl)isoquinolin-1(2H)-one: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
The presence of the hydroxy group in 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, increasing the compound’s solubility and potentially enhancing its biological activity. Additionally, the piperidinylmethyl group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
651029-46-8 |
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Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-hydroxy-4-[4-(piperidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O2/c24-19-6-4-5-17-20(19)18(13-22-21(17)25)16-9-7-15(8-10-16)14-23-11-2-1-3-12-23/h4-10,13,24H,1-3,11-12,14H2,(H,22,25) |
InChI Key |
PYXDPGCUPUNEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
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